Acetylaconitine

Descripción

Propiedades

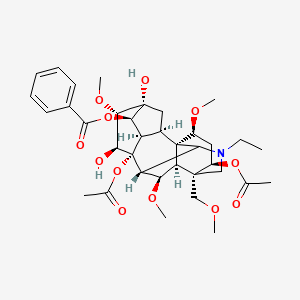

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25+,26+,27-,28?,29+,30-,31+,33+,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPYIJVYDYCPKW-UOGIXDCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic Profiling of 3-Acetylaconitine: Allosteric Modulation of Voltage-Gated Sodium Channels

Topic: Content Type: Technical Whitepaper / Application Note Audience: Electrophysiologists, Ion Channel Pharmacologists, Drug Discovery Scientists

Executive Summary

3-acetylaconitine (3-AA), a C19-diterpenoid alkaloid derivative of the Aconitum genus (often referred to as Flaconitine), functions as a potent neurotoxin and potential pharmacological probe.[1] Unlike pore-blocking agents (e.g., Tetrodotoxin), 3-AA acts as an allosteric gating modifier .[1] It targets Neurotoxin Receptor Site 2 on the

Molecular Pharmacology: The Site 2 Interaction

1.1 Structural Basis of Binding

Voltage-gated sodium channels comprise a pore-forming

-

Location: The binding interface is formed by the transmembrane segments S6 of Domain I and S5 of Domain IV within the channel pore's inner cavity.

-

Interaction Mode: 3-AA stabilizes the channel in its open-activated conformation . Unlike local anesthetics that bind to the inactivated state, Site 2 agonists like 3-AA and aconitine preferentially bind to the activated state, preventing the channel from returning to the resting closed state.

1.2 Allosteric Gating Modulation

The binding event triggers a conformational change that alters the voltage-sensing domains (VSD).[1]

-

Activation Shift: The primary mechanism is a hyperpolarizing shift in the voltage-dependence of activation.[2] The energy barrier required to open the activation gate is lowered.

-

Destabilized Inactivation: While less pronounced than in sea anemone toxins (Site 3), Site 2 agonists often impair the fast inactivation gate (IFM motif), leading to persistent currents (

).[1]

Mechanism of Action Pathway

Figure 1: Signal transduction pathway of 3-acetylaconitine from membrane partitioning to physiological outcome.[1]

Electrophysiological Signature

The hallmark of 3-AA exposure in voltage-clamp experiments is not a reduction in peak current (block), but a leftward shift in the activation curve .

2.1 Quantitative Impact on Gating Parameters

In whole-cell patch-clamp recordings (e.g., rat hippocampal neurons or heterologous expression systems), 3-AA exhibits the following profile:

| Parameter | Control Physiological State | 3-Acetylaconitine Modified State | Physiological Consequence |

| Peak Amplitude ( | Baseline | Unchanged / Slight Reduction | Ion conductance is preserved; the pore is not physically occluded.[1] |

| Activation | -35 to -20 mV | Shifted Hyperpolarized (-50 to -60 mV) | Channels open at resting membrane potential (RMP).[1] |

| Window Current | Minimal at RMP | Significantly Increased | Continuous Na+ influx causes sustained depolarization. |

| Tail Currents | Rapid decay | Slowed / Persistent | Indicates inhibition of deactivation or inactivation. |

2.2 The "Window Current" Phenomenon

At a resting potential of -65 mV, control Nav channels are closed. 3-AA shifts the activation threshold such that a fraction of channels open at -65 mV. This creates a "window current"—a steady-state influx of Na+ that depolarizes the cell, leading to spontaneous action potential firing followed by a "depolarizing block" (where the cell becomes unable to repolarize and fire again).

Experimental Protocol: Voltage-Clamp Validation

To validate the mechanism of action of 3-AA or similar Site 2 agonists, the following Automated Patch-Clamp (APC) or Manual Patch-Clamp workflow is recommended. This protocol is designed to isolate the activation shift.

3.1 Prerequisites

-

System: Whole-cell patch clamp (Manual or QPatch/SyncroPatch).[1]

-

Cell Line: CHO or HEK293 stably expressing Nav1.5, Nav1.7, or Nav1.8.

-

Solutions:

-

Compound Prep: 3-AA is lipophilic.[1] Dissolve in DMSO; final bath concentration typically 0.1 – 10

M. Note: Washout is slow due to lipid partitioning.

3.2 Step-by-Step Workflow

-

Seal & Break-in: Achieve

seal; rupture membrane for whole-cell configuration. -

Stabilization: Hold at -90 mV for 5 minutes to stabilize series resistance (

). -

Control Protocol (P1):

-

Hold at -100 mV.

-

Step to potentials ranging from -80 mV to +40 mV in 10 mV increments (50 ms duration).

-

Record peak currents.

-

-

Perfusion: Apply 3-AA (e.g., 1

M) for 3–5 minutes. Continuous recording of a single test pulse (e.g., at -10 mV) every 10s is recommended to monitor onset.[1] -

Test Protocol (P2): Repeat the Voltage-Step protocol (same as P1).

-

Analysis:

Experimental Logic Flow

Figure 2: Validated voltage-clamp workflow for isolating activation shifts induced by 3-AA.

Toxicology & Therapeutic Window

While 3-AA has been explored for analgesic properties (antinociception via desensitization of sensory neurons), its therapeutic window is notoriously narrow.[1]

-

Toxicity: The mechanism (activation at RMP) leads to cardiac arrhythmias (Nav1.5 activation) and neurotoxicity.[1]

-

Comparison: 3-AA is structurally related to aconitine but may exhibit distinct kinetics.[1] However, the core toxicity profile remains driven by the Site 2 persistent activation mechanism.[2]

References

-

Ameri, A. (1998).[1] Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels.[3] PubMed.[4][5] Available at: [Link]

-

Rao, S., & Sikdar, S. K. (2000).[1] Modification of alpha subunit of RIIA sodium channels by aconitine.[6] Pflugers Archiv. Available at: [Link]

-

Catterall, W. A. (2000).[1] Structure, function and pharmacology of voltage-gated sodium channels. University of Rennes. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cjnmcpu.com [cjnmcpu.com]

- 6. Modification of alpha subunit of RIIA sodium channels by aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological difference between aconitine and 3-acetylaconitine

This guide provides an in-depth technical analysis of the pharmacological, structural, and toxicological distinctions between Aconitine and its C3-acetylated derivative, 3-Acetylaconitine (also known as Flaconitine ).

Content Type: Technical Whitepaper Audience: Drug Development Professionals, Toxicologists, Electrophysiologists Version: 1.0[1]

Executive Summary

Aconitine (AC) and 3-Acetylaconitine (3-AA) are C19-diterpenoid alkaloids derived from Aconitum species.[1] While they share a core mechanism—persistent activation of voltage-gated sodium channels (Nav)—their pharmacological profiles diverge due to a single structural modification at the C3 position.[1]

-

Aconitine: The prototypical Site 2 neurotoxin. High potency, high toxicity, and a narrow therapeutic index (TI ≈ 6).

-

3-Acetylaconitine (Flaconitine): The C3-acetate ester of aconitine.[1] It exhibits higher lipophilicity and potent analgesic effects but possesses an even narrower therapeutic index (TI ≈ 2) compared to the parent compound. Despite this, it has been explored clinically (e.g., in China) as a non-narcotic analgesic, whereas aconitine remains primarily a toxicological reference standard.

Structural Biology & SAR

The fundamental difference lies in the substituent at the C3 carbon of the aconitine skeleton. This modification significantly alters the physicochemical properties, specifically lipophilicity, which influences blood-brain barrier (BBB) penetration and tissue distribution.

Chemical Comparison

| Feature | Aconitine (AC) | 3-Acetylaconitine (3-AA) |

| CAS Number | 302-27-2 | 77181-26-1 |

| Formula | C34H47NO11 | C36H49NO12 |

| C3 Substituent | Hydroxyl (-OH) | Acetyl (-OAc) |

| C8 Substituent | Acetyl (-OAc) | Acetyl (-OAc) |

| C14 Substituent | Benzoyl (-OBz) | Benzoyl (-OBz) |

| Lipophilicity | Moderate | High (due to extra ester) |

| Class | Diester-diterpenoid | Triester-diterpenoid (functionally) |

Structure-Activity Relationship (SAR)

The toxicity of Aconitum alkaloids is strictly governed by the ester groups.

-

C8-Acetyl & C14-Benzoyl: Essential for high affinity binding to the Nav channel pore.[1] Removal of the C8-acetyl (forming benzoylaconine) reduces toxicity by ~100-fold.[1]

-

C3-Acetyl (3-AA specific): Increases lipid solubility.[1] While it maintains high affinity for the receptor, the increased lipophilicity facilitates rapid CNS entry, potentially explaining the narrower safety margin and distinct analgesic onset.

Pharmacodynamics: Mechanism of Action

Both compounds act as Site 2 Neurotoxins on Voltage-Gated Sodium Channels (specifically Nav1.5 in the heart and Nav1.2/1.7 in nerves).

Interaction Logic[1]

-

Target: Alpha subunit of the Nav channel (transmembrane segments S6 of domains I and IV).

-

Effect: They bind preferentially to the open state of the channel.

-

Consequence:

-

Inhibition of Inactivation: The channel fails to close (inactivate) after depolarization.

-

Hyperpolarizing Shift: The activation threshold shifts to more negative potentials (e.g., -70 mV), causing channels to open at resting membrane potential.

-

Result: Persistent Na+ influx

Sustained depolarization

-

Visualization: Nav Channel Gating Cycle Modification

The following diagram illustrates how Aconitine and 3-AA trap the channel in an open/active state.

Caption: Kinetic model of Nav channel gating. AC and 3-AA bind to the Open state, creating a 'Modified' state that cannot inactivate, leading to persistent sodium current.

Toxicology & Safety Profile

While both compounds are lethal at sub-milligram doses, their safety margins differ.

Comparative Toxicity Data

| Parameter | Aconitine | 3-Acetylaconitine |

| LD50 (Mice, i.v./i.p.) | ~0.10 - 0.30 mg/kg | ~0.15 - 0.40 mg/kg (Est.)* |

| Therapeutic Index (TI) | Narrow (~6) | Very Narrow (~2) |

| Primary Cause of Death | Ventricular Arrhythmia | Ventricular Arrhythmia |

| Analgesic Potency | High | High (Comparable/Superior) |

*Note: Exact LD50 varies by study/route. The critical distinction is the TI ratio. 3-AA requires a dose very close to the lethal dose to achieve analgesia compared to AC.[1]

Cardiotoxicity Causality

The arrhythmogenicity stems from Triggered Activity :

-

Early Afterdepolarizations (EADs): Due to prolonged Action Potential Duration (APD).[1]

-

Delayed Afterdepolarizations (DADs): Persistent Na+ influx forces the Na+/Ca2+ exchanger (NCX) to run in reverse, overloading the cell with Ca2+, causing spontaneous calcium release and ectopic beats.

Pharmacokinetics & Metabolism

The metabolic stability determines the duration of action and the window for detoxification.

-

Metabolic Pathway: Hydrolysis by carboxylesterases (CES).[1]

-

Aconitine: Rapidly hydrolyzes at C8 to Benzoylaconine (1/100th toxicity), then at C14 to Aconine (1/1000th toxicity).[1]

-

3-Acetylaconitine: Undergoes hydrolysis at C3 and C8.[1] The C3-acetyl group is generally labile.

-

Hypothesis: 3-AA may act as a "prodrug" for Aconitine in vivo if C3 hydrolyzes first, or it may hydrolyze directly to 3-acetyl-benzoylaconine.[1]

-

Metabolic Pathway Diagram

Caption: Hydrolytic detoxification pathway. 3-Acetylaconitine can degrade into Aconitine or Benzoylaconine derivatives.[1] The loss of the C8-acetyl group is the critical detoxification step.

Experimental Protocols

To validate these differences in a research setting, the following protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (Nav1.5)

Objective: Quantify the shift in activation voltage (

-

Cell Line: HEK293 cells stably expressing human Nav1.5.

-

Solutions:

-

Application:

-

Stimulation:

-

Apply depolarizing steps from -100 mV to +40 mV in 10 mV increments (50 ms duration).

-

-

Analysis:

Protocol B: LC-MS/MS Quantification

Objective: Differentiate and quantify AC and 3-AA in plasma.

-

Extraction: Liquid-Liquid Extraction (LLE) using ethyl acetate/isopropanol (9:1) from rat plasma (100 µL).[1]

-

Separation:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 100 mm).[1]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 10 mins.

-

-

Detection (MRM Mode):

References

-

Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels. Source:[1][2] PubMed / NIH URL:[1][Link]

-

Ester Hydrolysis Differentially Reduces Aconitine-Induced Anti-hypersensitivity and Acute Neurotoxicity. Source: Frontiers in Pharmacology URL:[Link]

-

Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms. Source: Frontiers in Pharmacology (PMC) URL:[1][Link]

-

Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. Source: Springer / NIH URL:[1][Link]

-

Biological activities and pharmacokinetics of aconitine, benzoylaconine, and aconine after oral administration in rats. Source: Drug Testing and Analysis / Wiley URL:[Link]

Sources

Toxicological Divergence in Norditerpenoid Alkaloids: A Comparative Analysis of 3-O-Acetylaconitine and Mesaconitine

Executive Summary

The Aconitum genus yields a complex array of norditerpenoid alkaloids (NDAs) that have historically occupied a precarious position between potent pharmacological efficacy and lethal toxicity. For drug development professionals, understanding the structure-toxicity relationships of these compounds is paramount. This whitepaper provides a rigorous comparative analysis of two critical NDAs: Mesaconitine (MA) , a highly toxic diester-diterpenoid alkaloid, and 3-O-acetylaconitine (3-OAA) , a structurally modified derivative with an expanded therapeutic window. By dissecting their differential interactions with voltage-sensitive sodium channels (VSSCs) and their downstream metabolic disruptions, we elucidate the molecular causality behind their distinct toxicological profiles.

Structural Determinants of Toxicity

The core scaffold of these compounds is a hexacyclic aconitane skeleton. The toxicity of NDAs is fundamentally governed by the esterification state of specific hydroxyl groups, primarily at the C8 and C14 positions[1].

Mesaconitine is a lipophilic diester NDA characterized by an acetyl group at C8 (8-OAc) and a benzoyl group at C14 (14-OBz), differing from aconitine only by an N-methyl group instead of an N-ethyl group[2]. These specific ester groups are critical pharmacophores for binding to neurotoxin receptor site 2, located in the transmembrane region of the α-subunit of VSSCs[3].

3-O-acetylaconitine , while retaining the diester core, features an additional oxygenated substituent—an ester group at the C3 position (3-O-acetyl). This structural modification induces steric hindrance and alters the lipophilicity profile. Consequently, 3-OAA interacts with different subdomains on the VSSC α-subunit, preventing the prolonged open-state conformation that characterizes MA toxicity[4]. This shift in binding dynamics is the primary causal factor for the dramatic reduction in acute toxicity observed in 3-OAA[5].

Comparative Toxicological Profiles

The structural variances between MA and 3-OAA manifest in vastly different systemic toxicities.

Mesaconitine (MA): The High-Toxicity Phenotype

MA is a potent cardiotoxin and neurotoxin. By binding to neurotoxin receptor site 2, MA forces VSSCs to remain in an open state, leading to continuous sodium (

3-O-acetylaconitine (3-OAA): The Modulated Phenotype

In contrast, 3-OAA exhibits a significantly attenuated toxicological profile. The altered binding affinity at the VSSC α-subunit prevents catastrophic ion channel locking[4]. While it still modulates sodium channels to exert potent, non-addictive analgesic effects, it does not trigger the lethal arrhythmogenic cascades seen with MA[3]. This expanded therapeutic index allowed 3-OAA to be introduced into clinical use in China in the 1980s as a long-term analgesic agent[5].

Quantitative Toxicological Comparison

The following table summarizes the critical quantitative metrics defining the toxicological and pharmacological boundaries of both compounds.

| Metric / Property | Mesaconitine (MA) | 3-O-acetylaconitine (3-OAA) |

| Alkaloid Classification | C19 Diester NDA | C19 Triester NDA |

| Primary Target | VSSC α-subunit (Neurotoxin Site 2) | VSSC α-subunit (Alternative Subdomain) |

| LD50 (Mice, Subcutaneous) | ~0.12 - 0.20 mg/kg (Estimated via Aconitine equivalence)[5] | 0.87 - 1.40 mg/kg[4] |

| LD50 (Mice, Intravenous) | 0.068 mg/kg[8] | Data limited; significantly higher than MA |

| Analgesic ED50 (Mice, Hotplate) | Narrow therapeutic window[2] | 0.16 mg/kg[3] |

| Primary Toxicities | Cardiotoxicity, Neurotoxicity, Hepatotoxicity[6] | Mild neurotoxicity at supratherapeutic doses |

Mechanistic Pathways of VSSC Modulation

To visualize the divergent pathways triggered by the structural differences between MA and 3-OAA, the following diagram maps the receptor interactions and downstream physiological consequences.

Divergent VSSC modulation pathways of Mesaconitine vs 3-O-acetylaconitine.

Experimental Methodologies for Toxicological Profiling

To ensure scientific integrity and reproducibility, the evaluation of NDA toxicity requires robust, self-validating experimental systems. Below are the definitive protocols for assessing the neurotoxic and hepatotoxic profiles of these compounds.

Protocol 1: Electrophysiological Assessment of VSSCs (Patch-Clamp)

Causality: To definitively prove that MA and 3-OAA exert differential effects on sodium channels, whole-cell patch-clamp electrophysiology is required. This technique isolates ionic currents across the cell membrane, allowing researchers to quantify the exact voltage-dependent activation and inactivation kinetics altered by the alkaloids.

Step-by-Step Methodology:

-

Cell Preparation: Culture ND7/23 cells (a hybrid of mouse neuroblastoma and rat dorsal root ganglion neurons) which robustly express endogenous VSSCs.

-

Solution Formulation:

-

Extracellular solution: 140 mM NaCl, 3 mM KCl, 1 mM

, 1 mM -

Intracellular solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). Rationale: Cesium fluoride (CsF) is explicitly used to block endogenous potassium (

) currents, ensuring the recorded currents are purely sodium-mediated.

-

-

Self-Validating Control: Apply 1 μM Tetrodotoxin (TTX) post-experiment. Complete cessation of the current validates that the measured influx was exclusively through VSSCs.

-

Compound Application: Perfuse cells with MA (10 μM) or 3-OAA (10 μM).

-

Data Acquisition: Apply a depolarizing pulse protocol (from a holding potential of -120 mV to 0 mV for 50 ms). Record the shift in the steady-state inactivation curve. MA will demonstrate a significant hyperpolarizing shift and a persistent late

current, whereas 3-OAA will show rapid inactivation.

Protocol 2: LC-MS/MS Metabonomics for Hepatotoxicity

Causality: Because MA induces hepatotoxicity via metabolic disruption[7], traditional histological staining is insufficient for early-stage toxicity detection. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides the sensitivity required to map the specific amino acid and lipid pathway disruptions.

Step-by-Step Methodology:

-

Sample Preparation: Extract liver tissue metabolites from dosed SD rats using a cold methanol/acetonitrile/water (2:2:1, v/v/v) solvent to precipitate proteins and capture both polar and non-polar metabolites.

-

Chromatographic Separation: Utilize a Waters ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 100 mm). Rationale: The sub-2-micron particle size ensures ultra-high resolution of complex biological matrices.

-

Mass Spectrometry: Operate in both positive and negative electrospray ionization (ESI) modes to capture a comprehensive metabolome (e.g., basic amino acids in positive mode, acidic lipids in negative mode).

-

Self-Validating System (QC): Pool equal aliquots from all biological samples to create a Quality Control (QC) sample. Inject the QC sample every 10 experimental runs. Validation metric: The experiment is only valid if the Principal Component Analysis (PCA) shows tight clustering of all QC samples, proving that analytical variance is negligible compared to biological variance.

-

Data Analysis: Identify differential metabolites (e.g., L-phenylalanine, L-proline) using orthogonal partial least squares discriminant analysis (OPLS-DA)[7].

Self-validating LC-MS/MS metabonomics workflow for hepatotoxicity profiling.

Conclusion

The toxicological divergence between mesaconitine and 3-O-acetylaconitine underscores a fundamental principle in drug development: minor structural modifications can drastically redefine a molecule's safety profile. While mesaconitine's C8/C14 diester configuration rigidly locks VSSCs into an open state—triggering lethal cardiotoxicity and metabolic hepatotoxicity—the addition of a C3-O-acetyl group in 3-OAA modulates this interaction. This structural evolution effectively rescues the therapeutic potential of the norditerpenoid scaffold, transitioning it from a lethal toxin to a clinically viable analgesic.

References

-

Norditerpenoid alkaloids from Aconitum and Delphinium: structural relevance in medicine, toxicology, and metabolism. RSC Publishing. Available at:[Link]

-

Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network. PMC. Available at:[Link]

-

A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids. Chinese Journal of Natural Medicines. Available at:[Link]

-

Research Progress of Aconitine Toxicity and Forensic Analysis of Aconitine Poisoning. Forensic Sciences Research. Available at:[Link]

-

Alternative formats If you require this document in an alternative format. University of Bath. Available at:[Link]

-

Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit. PMC. Available at:[Link]

-

Phil Rasmussen - Toxicology of aconite alkaloids. Medsafe. Available at:[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. medsafe.govt.nz [medsafe.govt.nz]

- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 4. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 5. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 6. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]

- 7. Study on the Mechanism of Mesaconitine-Induced Hepatotoxicity in Rats Based on Metabonomics and Toxicology Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathway of Acetylaconitine in Human Liver Microsomes

Content Type: Technical Guide | Audience: Researchers & Drug Development Scientists

Executive Summary

3-Acetylaconitine (also known as 3-O-acetylaconitine or Flaconitine) is a C19-diterpenoid alkaloid derived from Aconitum species.[1][2][3][4][5] Structurally related to Aconitine, it possesses a narrow therapeutic index, exhibiting potent analgesic properties alongside significant cardiotoxicity and neurotoxicity.[6]

Understanding its metabolic fate in Human Liver Microsomes (HLM) is critical for two reasons:

-

Toxicity Modulation: The metabolic conversion of diester/triester alkaloids to monoesters and alkamines represents the primary detoxification mechanism.

-

Drug-Drug Interaction (DDI) Potential: As a substrate for CYP3A4/5, its clearance can be drastically altered by co-medications, precipitating fatal arrhythmias.[1][2][4]

This guide details the experimental characterization of 3-acetylaconitine metabolism, distinguishing between Phase I oxidative clearance (CYP-mediated) and hydrolytic detoxification (Carboxylesterase-mediated).[1][2][4]

Chemical Identity & Metabolic Susceptibility

To design a valid metabolic assay, one must first map the molecule's "soft spots"—the chemical moieties susceptible to enzymatic attack.

-

Formula:

-

Key Structural Features:

-

Ester Bonds (Hydrolytic Targets): Acetyl groups at C3 and C8; Benzoyl group at C14.[1][2][4] The C8-acetyl and C14-benzoyl groups are the pharmacophores responsible for high toxicity.[1][2][4]

-

N-Ethyl Group (Oxidative Target): Susceptible to N-dealkylation.[1][2][4]

-

Methoxy Groups (Oxidative Targets): Located at C1, C6, C16, and C18, susceptible to O-demethylation.[4]

-

Experimental Framework: HLM Incubation Protocol

This protocol is designed to differentiate between NADPH-dependent (CYP) and NADPH-independent (Esterase) metabolism.[1][2][4]

Reagents & Systems[1][2][4][9]

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1][2][4]

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

).[2][4] -

Inhibitors (Validation Controls):

Step-by-Step Incubation Workflow

| Step | Action | Rationale (Causality) |

| 1 | Pre-incubation | Thaw HLM on ice. Mix HLM (0.5 mg/mL final) with KPi buffer and Substrate (3-Acetylaconitine, 10 µM).[1][2][4] Pre-incubate at 37°C for 5 min. |

| 2 | Initiation (Group A: Total Metabolism) | Add NADPH generating system. |

| 3 | Initiation (Group B: Hydrolysis Only) | Add Buffer (No NADPH). |

| 4 | Initiation (Group C: Inhibition) | Pre-incubate with Ketoconazole or BNPP for 5 min before adding NADPH.[1][2][4] |

| 5 | Reaction | Incubate at 37°C with shaking (60 min). |

| 6 | Termination | Add ice-cold Acetonitrile (containing Internal Standard, e.g., Lappaconitine) in a 1:1 ratio. |

| 7 | Clarification | Centrifuge at 14,000 x g for 10 min at 4°C. |

| 8 | Analysis | Inject supernatant into LC-MS/MS. |

Metabolic Pathway Elucidation

The metabolism of 3-acetylaconitine in HLM is a bifurcation between bioactivation/clearance (CYP) and detoxification (CES).[1][2][4]

Pathway Logic

-

Hydrolytic Pathway (Detoxification):

-

Step 1: Hydrolysis of the C3-acetyl group reverts the compound to Aconitine .[1]

-

Step 2: Hydrolysis of the C8-acetyl group yields Benzoylaconine (1/100th toxicity).[1][2][4]

-

Step 3: Hydrolysis of the C14-benzoyl group yields Aconine (1/2000th toxicity).[1][2][4][5]

-

Note: Direct hydrolysis of C8 from the parent is also possible, forming 3-acetyl-benzoylaconine .[2][4]

-

Oxidative Pathway (Clearance):

Visualization (Graphviz Diagram)

Caption: Metabolic map of 3-acetylaconitine in HLM. Red indicates high toxicity; Green indicates detoxification products.[1][2][4] Dashed lines represent putative intermediate steps.[1][2][4]

Analytical Strategy: LC-MS/MS Identification

To confirm the pathway, High-Resolution Mass Spectrometry (HR-MS) or Triple Quadrupole (QqQ) is required.[1][2][4]

Mass Transitions & Shifts

The parent ion

| Metabolite Type | Mass Shift (Δ) | Theoretical m/z | Characteristic Loss |

| Parent | 0 | 688.3 | -60 Da (Acetic acid), -32 Da (Methanol) |

| Aconitine (Hydrolysis) | -42 Da (Loss of Acetyl) | 646.3 | -60 Da, -122 Da (Benzoic acid) |

| Benzoylaconine (Hydrolysis) | -84 Da (Loss of 2 Acetyls) | 604.3 | -32 Da, -122 Da |

| N-Deethylation | -28 Da ( | 660.3 | Loss of ethyl chain |

| O-Demethylation | -14 Da ( | 674.3 | Loss of methyl group |

| Hydroxylation | +16 Da (O) | 704.3 | Addition of oxygen |

Data Interpretation[2][3][4][5][9][10][11]

-

NADPH-Free Samples: Should only show Aconitine and Benzoylaconine peaks (Hydrolysis).[1][2][4] If these peaks disappear with BNPP treatment, Esterase involvement is confirmed.[4]

-

NADPH-Supplemented Samples: Will show all above plus N-deethyl and Hydroxylated metabolites. If these are suppressed by Ketoconazole, CYP3A4 involvement is confirmed.[4]

Toxicological Implications & Kinetics

The balance between CYP3A4 activity and Esterase activity determines the "net toxicity" in a patient.

-

Bioactivation: Unlike many drugs where Phase I is detoxification, for Aconitum alkaloids, the parent and the immediate hydrolysis product (Aconitine) are equipotent toxins .

-

Detoxification: Only the formation of Benzoylaconine (via CES-mediated C8 hydrolysis) significantly reduces risk.[1][2][4]

-

Clinical Relevance:

-

Inhibitors: A patient taking Ketoconazole (CYP3A4 inhibitor) may paradoxically increase the half-life of 3-acetylaconitine, but if CES activity is intact, the shunt toward hydrolysis might compensate.[2][4]

-

Inducers: Rifampicin may accelerate clearance but potentially form reactive oxidative intermediates.[1][2][4]

-

Kinetic Parameters (Reference Values for Aconitine-type DDAs)

- (CYP3A4): Typically 10–50 µM.[1][2][4]

- : Varies by donor genotype.

- (Intrinsic Clearance): High, suggesting extensive first-pass metabolism.[1][2][4]

References

-

Tang, L., et al. (2011). Involvement of CYP3A4/5 and CYP2D6 in the metabolism of aconitine using human liver microsomes and recombinant CYP450 enzymes. Toxicology Letters.[1][2][4][9]

-

Zhang, X., et al. (2016). Metabolite profile analysis of aconitine in rabbit stomach after oral administration by LC/ESI/MS(n). Xenobiotica.[1][2][3][4][10]

-

Wada, K., et al. (2011). Microsomal cytochrome P450-mediated metabolism of hypaconitine, an active and highly toxic constituent derived from Aconitum species.[4] Toxicology Letters.[1][2][4][9]

-

PubChem. 3-Acetylaconitine Compound Summary. National Library of Medicine.[1][4] [1][2][4]

-

He, F., et al. (2025). CYP3A4 and MRP2 are predominant metabolic regulators attribute to the toxicity/efficacy of aconitine derived from Fuzi. Journal of Ethnopharmacology.[1][4][6]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. 3-ACETYLACONITINE [drugs.ncats.io]

- 5. New understanding of aconitine hydrolysis pathway: Isolation, identification and toxicity evaluation based on intermediate products - Arabian Journal of Chemistry [arabjchem.org]

- 6. CYP3A4 and MRP2 are predominant metabolic regulators attribute to the toxicity/efficacy of aconitine derived from Fuzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Acetylaconitine | C36H49NO12 | CID 102063144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Acetylyunaconitine | Benchchem [benchchem.com]

- 9. Involvement of CYP3A4/5 and CYP2D6 in the metabolism of aconitine using human liver microsomes and recombinant CYP450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unlocking the Therapeutic Window of 3-Acetylaconitine: Mechanistic Pathways, Analgesic Efficacy, and Anti-Inflammatory Profiling

Executive Summary

3-Acetylaconitine (3-AA) is a highly potent C19 diterpenoid alkaloid derived from Aconitum species. It presents a fascinating pharmacological paradox for drug development professionals: it possesses an1[1] and anti-inflammatory properties that rival steroidal agents, yet its clinical translation has historically been bottlenecked by a severely 2[2]. This whitepaper dissects the mechanistic causality behind its dual-action efficacy, establishes self-validating experimental protocols for its evaluation, and explores next-generation delivery systems designed to bypass its systemic toxicity.

Pharmacodynamics and Mechanistic Causality

The therapeutic efficacy of 3-AA is driven by two distinct, yet parallel, neuromodulatory and immunomodulatory axes.

The Analgesic Axis: VGSC Modulation and Monoamine Regulation

Unlike traditional local anesthetics (e.g., lidocaine) that physically block the sodium channel pore, 3-AA 3[3]. Binding to Site II delays channel inactivation, leading to persistent cellular depolarization. This sustained depolarization paradoxically induces a state of inexcitability, effectively blocking neuronal conduction and halting nociceptive transmission. Furthermore, 3-AA modulates central monoaminergic pathways; it 4[4] indirectly via increased intrasynaptosomal Na+ concentrations, thereby enhancing descending inhibitory pain pathways.

The Anti-Inflammatory Axis: Cytokine Suppression

The anti-inflammatory efficacy of 3-AA operates independently of the pituitary-adrenal axis. It fundamentally suppresses early-phase exudation and edema by5[5], including IL-1β and TNF-α. At doses as low as 0.05 mg/kg, 3-AA significantly 6[6].

Pharmacological signaling of 3-AA: VGSC modulation and cytokine suppression.

Quantitative Pharmacological Profile

The following table synthesizes the quantitative benchmarks of 3-AA, highlighting both its profound efficacy and its primary toxicological constraint.

| Parameter | Value / Effect | Comparator / Notes |

| Analgesic Potency | 5.1–35.6x Morphine | Non-narcotic; no physical dependence[1] |

| Analgesic Potency | 1250–3912x Aspirin | Superior efficacy in chronic pain models[1] |

| Antinociceptive ED50 (Early Phase) | 0.097 mg/kg | Formalin-induced hyperalgesia model[3] |

| Antinociceptive ED50 (Late Phase) | 0.077 mg/kg | Formalin-induced hyperalgesia model[3] |

| Arrhythmogenic Concentration | 60–100 nM | 7[7] |

| Therapeutic Index (LD50/ED30) | 2–6 | Indicates a severely narrow safety margin[2] |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in 3-AA research, experimental designs must incorporate internal controls to distinguish genuine analgesia from generalized toxicity (e.g., motor impairment or arrhythmogenesis).

Protocol 1: Electrophysiological Profiling of VGSC Kinetics (In Vitro)

Causality: To confirm that 3-AA acts via persistent depolarization rather than pore blockade, patch-clamp recordings on dorsal root ganglion (DRG) neurons are required.

-

Isolation: Harvest DRG neurons from adult rats and culture for 24 hours to ensure receptor stabilization.

-

Baseline Recording: Establish baseline voltage-gated Na+ currents using whole-cell patch-clamp in voltage-clamp mode.

-

Compound Perfusion: Perfuse 3-AA (1 µM to 10 µM) into the extracellular bath.

-

Validation (Self-Correction): Co-administer Tetrodotoxin (TTX). If the 3-AA-induced persistent current is abolished, it validates that the mechanism is strictly VGSC-dependent and not an artifact of membrane destabilization.

-

Data Extraction: Analyze the shift in steady-state inactivation curves. A hyperpolarizing shift confirms the Site II binding mechanism.

Protocol 2: Biphasic Formalin Test for Analgesic & Anti-Inflammatory Efficacy (In Vivo)

Causality: The formalin test is selected because it distinctly separates direct chemical nociception (Phase I: 0-15 min) from inflammatory pain (Phase II: 15-30 min), allowing simultaneous evaluation of both therapeutic axes of 3-AA.

-

Habituation: Acclimate mice to observation chambers for 30 minutes.

-

Dosing: Administer 3-AA intravenously (e.g., 100 µg/kg) 15 minutes prior to the nociceptive stimulus.

-

Induction: Inject 20 µL of 5% formalin subcutaneously into the plantar surface of the right hind paw.

-

Observation & Scoring: Quantify the time spent licking/biting the injected paw across both phases.

-

Validation (Self-Correction): Use a parallel cohort treated with naloxone (an opioid antagonist). Because 3-AA is non-narcotic, naloxone should fail to reverse the analgesia, validating a non-opioid mechanism.

Self-validating workflow for evaluating 3-AA efficacy and off-target toxicity.

Overcoming the Narrow Therapeutic Index: Delivery Innovations

Because the LD50/ED30 ratio of 3-AA is perilously low, systemic administration risks severe cardiotoxicity. Recent pharmaceutical engineering has pivoted toward localized, controlled-release systems to widen the therapeutic window.

A breakthrough approach involves encapsulating 3-AA in liposomes (AAC-Lips) and embedding them within8[8] formulated with Ostrea rivularis polysaccharides (ORP). This AAC-ORP-MN system achieves high encapsulation efficiency (95.7%) and precise transdermal delivery. In spared nerve injury (SNI) models, this localized delivery significantly increases the mechanical pain threshold while bypassing systemic arrhythmogenic exposure, representing a viable path forward for clinical translation.

References

1.[1] Development of natural products as drugs acting on central nervous system - SciELO. 2.[2] Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed. 3.[8] Addition of Ostrea rivularis polysaccharides in microneedle loaded with 3-acetylaconitine liposomes enhance analgesic activities and drug delivery properties - PubMed. 4.[6] Alkaloids of Chinese Aconitum plants - Portico. 5.[5] Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - Frontiers. 6.[3] Anesthetic Agents of Plant Origin: A Review of Phytochemicals with Anesthetic Activity - PMC. 7.[4] Toxicological mechanisms of Aconitum alkaloids REVIEW - Ingenta Connect. 8.[7] 3-Acetylaconitine (Flaconitine, Monoacetylaconitine, CAS Number: 77181-26-1) - Cayman Chemical.

Sources

- 1. scielo.br [scielo.br]

- 2. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anesthetic Agents of Plant Origin: A Review of Phytochemicals with Anesthetic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicological mechanisms of Aconitum alkaloids: Ingenta Connect [ingentaconnect.com]

- 5. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 6. Portico [access.portico.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Addition of Ostrea rivularis polysaccharides in microneedle loaded with 3-acetylaconitine liposomes enhance analgesic activities and drug delivery properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of 3-Acetylaconitine: A Technical Whitepaper on its Isolation from Aconitum flavum and Pharmacological Profiling

Executive Summary

Aconitum flavum Hand.-Mazz., a perennial herb endemic to the high-altitude regions of northwestern China, has long been utilized in traditional Tibetan medicine (known as "Tiebangchui") for its potent analgesic and anti-inflammatory properties[1]. The pharmacological efficacy of this botanical source is primarily driven by its complex matrix of C19-diterpenoid alkaloids[2]. Among these, 3-acetylaconitine (AAc) stands out as a highly active nitrogen-containing alkaloid[3]. First systematically isolated and characterized by Tang et al. in the mid-1980s, AAc demonstrated analgesic potency significantly exceeding that of morphine, alongside profound anti-inflammatory and local anesthetic effects[4]. This whitepaper provides an in-depth technical analysis of the historical isolation of AAc, the mechanistic causality behind its extraction protocols, and its pharmacological architecture.

Botanical Context and the Alkaloid Matrix

The genus Aconitum (Ranunculaceae) encompasses over 350 species, many of which are characterized by their high toxicity and narrow therapeutic indices. As detailed in , Aconitum flavum contains a unique profile of highly evolved aconitine-type diterpenoid alkaloids[5]. Historically, the challenge in utilizing Aconitum species lay in separating the highly toxic components (like pure aconitine) from those with a more favorable therapeutic index. The isolation of 3-acetylaconitine marked a pivotal moment in natural product drug discovery, as it provided a purified compound that could be rigorously evaluated for dose-response relationships without the confounding variables of a crude extract[6].

The Landmark Isolation: Tang et al. (1984–1986)

The systematic isolation of 3-acetylaconitine was pioneered by Tang and colleagues in the mid-1980s, marking a watershed moment in natural product chemistry[7]. Their methodology relied on the fundamental acid-base mechanics of nitrogenous compounds to separate the highly active diterpenoid alkaloids from the complex botanical matrix of A. flavum[3].

Causality of the Extraction Architecture: The historical protocol begins with a polar solvent extraction (methanol) to capture a broad spectrum of secondary metabolites. The critical purification step—and the core of its self-validating nature—is the acid-base partitioning. By suspending the crude extract in 1% hydrochloric acid (HCl), the tertiary nitrogen atoms of the diterpenoid alkaloids are protonated, converting them into water-soluble ammonium salts[8]. This deliberate choice forces lipophilic plant sterols, waxes, and neutral diterpenes to precipitate out of the aqueous solution, allowing for their removal via filtration. Subsequent basification with 10% ammonium hydroxide (NH4OH) to a pH of 9–10 deprotonates the alkaloids. The solution visibly transitions to a turbid state—a self-validating visual cue that the free-base alkaloids have precipitated and regained their lipophilicity, enabling their selective extraction into an organic solvent like ethyl acetate[8].

Standardized Extraction and Isolation Protocol (Modernized Workflow)

Building upon the historical foundation, the following is a modernized, self-validating protocol for the isolation of AAc from A. flavum.

Step 1: Preparation & Defatting

-

Action: Air-dry and pulverize the roots of A. flavum to a fine powder. Macerate in petroleum ether for 24 hours.

-

Causality: Defatting removes non-polar lipids and chlorophyll, significantly improving the resolution of downstream silica gel chromatography.

Step 2: Primary Extraction

-

Action: Extract the defatted biomass with 85% Methanol at room temperature for 72 hours (repeat 3x). Filter and concentrate under reduced pressure.

-

Causality: Methanol's polarity ensures the comprehensive extraction of both free-base alkaloids and their naturally occurring glycosidic or salt forms.

Step 3: Acid-Base Partitioning (Self-Validating Step)

-

Action: Suspend the concentrated extract in 1% aqueous HCl until a pH of 2-3 is achieved. Filter out the insoluble lipophilic crash-out. Gradually add 10% aqueous NH4OH to the acidic filtrate under continuous stirring until the pH stabilizes at 9-10[8].

-

Validation: The solution will turn turbid as the free-base alkaloids precipitate, providing immediate visual confirmation of the phase shift.

Step 4: Organic Extraction

-

Action: Partition the basified aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and evaporate.

-

Causality: Ethyl acetate selectively captures the deprotonated, lipophilic tertiary amines while leaving highly polar impurities (e.g., sugars, tannins) in the aqueous phase[8].

Step 5: Chromatographic Isolation & TLC Validation

-

Action: Load the total alkaloids onto a Silica Gel column (200-300 mesh). Elute with a gradient solvent system of Chloroform/Methanol (from 100:1 to 1:1 v/v)[8].

-

Validation: Monitor fractions via Thin Layer Chromatography (TLC). Spray plates with Dragendorff's reagent.

-

Causality: Dragendorff's reagent (potassium bismuth iodide) reacts specifically with the tertiary amine group of AAc to form a heavy, highly colored (orange-red) ion-pair complex, providing a self-validating visual marker for the target compound. Pool fractions containing the target Rf value and recrystallize to obtain pure 3-acetylaconitine.

Caption: Workflow for the extraction and isolation of 3-acetylaconitine from A. flavum.

Chemical Architecture and Mechanistic Pharmacology

3-Acetylaconitine is a C19-norditerpenoid alkaloid characterized by a highly oxygenated hexacyclic skeleton[2]. Following its isolation, Tang et al. reported that the analgesic potency of AAc was 5.1 to 35.6 times that of morphine and 1250 to 3912 times that of aspirin[4]. Furthermore, studies demonstrated its potent local anesthetic action.

Causality in Pharmacological Validation: The mechanism of AAc is complex and was historically validated through rigorous antagonist studies:

-

Opioidergic Involvement: The analgesic effect of AAc is antagonized by naloxone[4]. Causality: Naloxone is a competitive opioid receptor antagonist. Its ability to block AAc-induced analgesia proves that the compound's efficacy relies on the activation (direct or downstream) of the endogenous opioid system.

-

Monoaminergic Dependency: The analgesia is entirely eliminated by reserpine[4]. Causality: Reserpine irreversibly blocks the vesicular monoamine transporter (VMAT), depleting presynaptic stores of serotonin and norepinephrine. The loss of analgesia following reserpine administration proves that AAc requires an intact presynaptic monoamine pool to exert its descending inhibitory pain control.

-

Anti-inflammatory Action: An oral dose of 0.3–0.5 mg/kg of AAc impeded swelling in formaldehyde-induced rat models and inhibited carrageenan-induced edema[3]. Crucially, AAc did not reduce the ascorbic acid content of the adrenal glands in rats[9]. Causality: The preservation of adrenal ascorbic acid proves that the anti-inflammatory mechanism is localized and independent of pituitary-adrenal axis stimulation, distinguishing it from steroidal anti-inflammatory drugs.

Caption: Pharmacological signaling pathways and mechanistic actions of 3-acetylaconitine.

Quantitative Pharmacological Profile

The following table summarizes the quantitative data established during the historical and modern profiling of 3-acetylaconitine.

| Parameter | Value / Description | Reference Context |

| Botanical Source | Aconitum flavum Hand.-Mazz. (Roots) | Endemic to NW China[5] |

| Compound Class | C19-Diterpenoid Alkaloid | Highly oxygenated skeleton[2] |

| Acute Toxicity (LD50) | 3.09 mg/kg (ig, mice) | Tang et al., 1987[10] |

| Analgesic Potency vs Morphine | 5.1 - 35.6x greater | Tang et al., 1986[4] |

| Analgesic Potency vs Aspirin | 1250 - 3912x greater | Tang et al., 1986[4] |

| Effective Anti-inflammatory Dose | 0.3 - 0.5 mg/kg (oral, rats) | Tang et al., 1984[3] |

Conclusion

The historical isolation of 3-acetylaconitine from Aconitum flavum by Tang et al. remains a masterclass in natural product chemistry. By leveraging fundamental acid-base mechanics, they unlocked a molecule with profound neuropharmacological potential. Today, AAc serves as a critical structural template for developing novel, non-addictive analgesics and local anesthetics that bridge the gap between traditional ethnomedicine and modern targeted pharmacotherapy.

References

-

Title: Antiarthritic Activities of Herbal Isolates: A Comprehensive Review Source: Coatings (MDPI), 2021, 11(11), 1329 URL: [Link]

-

Title: Development of natural products as drugs acting on central nervous system Source: Brazilian Journal of Medical and Biological Research, 1997 URL: [Link]

-

Title: Species Identification and Genetic Diversity Analysis of Medicinal Plants Aconitum pendulum Busch and Aconitum flavum Hand.-Mazz. Source: Plants (MDPI), 2024, 13(6), 875 URL: [Link]

-

Title: Anti-inflammatory effect of 3-acetylaconitine Source: Acta Pharmacologica Sinica, 1984, 5(2): 85-89 URL: [Link]

-

Title: Local Anesthetic and Tissue Effects of the Leaf Extract and Fractions of Sterculia tragacantha Lindl Source: Journal of Pharmacology and Toxicology, 2012 URL: [Link]

-

Title: The toxicity and the teratogenicity 3-acetylaconitine (Top 7 Chinese Journal of Pharmacology and Toxicology papers published in 1987) Source: Chinese Journal of Pharmacology and Toxicology, 1987 URL: [Link]

-

Title: Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz Source: Natural Products and Bioprospecting, 2021, 11(4) URL: [Link]

-

Title: Important Poisonous Plants in Tibetan Ethnomedicine Source: Toxins (MDPI), 2015, 7(1) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. research.abo.fi [research.abo.fi]

- 4. scielo.br [scielo.br]

- 5. Species Identification and Genetic Diversity Analysis of Medicinal Plants Aconitum pendulum Busch and Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

Technical Analysis: Binding Affinity and Molecular Pharmacology of Acetylaconitine at NaV Site 2

Topic: Acetylaconitine Binding Affinity to Site 2 Sodium Channels Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Pharmacologists, and Ion Channel Biophysicists

Executive Summary

This technical guide analyzes the binding kinetics, structural determinants, and functional sequelae of Acetylaconitine (specifically 3-acetylaconitine and the C8-acetyl pharmacophore of Aconitine) interacting with Neurotoxin Receptor Site 2 on voltage-gated sodium channels (NaVs).

Site 2 toxins, including Aconitine and Batrachotoxin (BTX), function as allosteric agonists. They bind preferentially to the open state of the channel, preventing inactivation and shifting the voltage dependence of activation toward hyperpolarized potentials. This guide synthesizes comparative affinity data, demonstrating that while the C8-acetyl moiety is critical for high-affinity binding (

Molecular Pharmacology of Site 2 Interaction

The Receptor Site

Neurotoxin Receptor Site 2 is an intramembrane allosteric site located at the interface of the S6 transmembrane segments of Domain I and Domain IV . Unlike Site 1 blockers (Tetrodotoxin) that occlude the pore, Site 2 ligands act as "molecular wedges."

-

Primary Interaction: The ligand binds within the pore cavity, interacting with hydrophobic residues on the S6 helices.

-

Key Residues: Mutagenesis studies identify Phe-1764 and Tyr-1771 (Nav1.2 numbering) in Domain IV-S6 as critical determinants for Site 2 affinity.

-

Conformational Effect: Binding stabilizes the open conformation of the activation gate and uncouples the inactivation gate (DIII-DIV linker), resulting in a persistent sodium current (

).

Mechanism of Action: The "Open-Lock" Model

Acetylaconitine does not open the channel directly from the closed state as efficiently as Batrachotoxin; rather, it binds with high affinity once the channel opens (use-dependent binding) and prevents it from closing or inactivating.

Figure 1: Kinetic model of Site 2 modulation. Acetylaconitine traps the channel in the open state, inhibiting the transition to the inactivated state.

Binding Affinity and Structure-Activity Relationship (SAR)

The affinity of aconitine derivatives is strictly governed by the ester groups at positions C8 and C14. The term "Acetylaconitine" in literature often refers to 3-acetylaconitine , a derivative where the C3-hydroxyl is acetylated.

Comparative Affinity Data

The following data summarizes the displacement of

| Compound | Structural Modification | Relative Potency | |

| Aconitine | Parent (C8-acetyl, C14-benzoyl) | 1.0 (Reference) | |

| 3-Acetylaconitine | C3-OH | ~0.7 (Retained) | |

| Benzoylaconine | C8-Acetyl | < 0.01 (Inactive) | |

| Aconine | C14-Benzoyl | Inactive | Inactive |

Key Insight: The C8-acetyl group is the pharmacophore anchor. Its removal (forming Benzoylaconine) destroys affinity. However, acetylation at C3 (3-acetylaconitine) is well-tolerated, resulting in a compound that retains high affinity and toxicity. This suggests the C3 region of the binding pocket is spacious or hydrophobic, whereas the C8 region is sterically or electrostatically restricted.

SAR Visualization

The structural logic of binding affinity is detailed below.

Figure 2: Structure-Activity Relationship (SAR) flow for Site 2 binding. The C8-acetyl is the "on/off" switch for toxicity.

Experimental Protocols

To validate acetylaconitine affinity, two complementary assays are required: a radioligand binding assay for affinity (

Protocol A: -Batrachotoxin Displacement Assay

This assay measures the ability of Acetylaconitine to compete with BTX for Site 2.

Reagents:

-

Source Tissue: Rat brain synaptosomes (rich in Nav1.2).

-

Radioligand:

-Batrachotoxinin A 20- -

Non-specific Control: Veratridine (300 µM) or unlabeled Aconitine (100 µM).

-

Toxin: Scorpion venom (e.g., Leiurus quinquestriatus venom) is often added to enhance Site 2 binding affinity allosterically via Site 3, improving signal-to-noise ratio.

Workflow:

-

Preparation: Resuspend synaptosomes in binding buffer (50 mM HEPES, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, 130 mM Choline Chloride, pH 7.4). Note: Sodium-free choline buffer is critical to prevent channel conformational shifts.

-

Incubation:

-

Mix 200 µg synaptosomal protein.

-

Add 5 nM

-BTX-B. -

Add 1 µg/mL Scorpion Venom (allosteric enhancer).

-

Add increasing concentrations of Acetylaconitine (

M to

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Filtration: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Quantification: Count via liquid scintillation spectroscopy.

-

Analysis: Fit data to the Hill equation to determine

. Calculate

Protocol B: Whole-Cell Patch Clamp (Functional Validation)

Binding does not always equal efficacy. This protocol confirms the "persistent current" phenotype.

Setup:

-

Cells: HEK293 cells stably expressing Nav1.5 or Nav1.7.

-

Pipette Solution: CsF-based (to block K+ channels).

-

Extracellular Solution: Standard Tyrode’s.

Step-by-Step:

-

Giga-seal: Establish G

seal and break-in to whole-cell mode. -

Control Trace: Apply a depolarization step from -100 mV to 0 mV for 50 ms. Observe rapid activation and complete inactivation.

-

Perfusion: Perfuse Acetylaconitine (e.g., 10 µM). Caution: Wash-in is slow due to lipid solubility.

-

Test Pulse: Repeat the depolarization step.

-

Endpoint Measurement:

-

Tail Current: Upon repolarization to -100 mV, observe a slowly decaying tail current (indicative of open-channel locking).

-

Steady State Current: Measure current at the end of the 50 ms pulse (non-zero current indicates inactivation inhibition).

-

V1/2 Shift: Run a Voltage-Current (IV) protocol. Acetylaconitine will shift the activation

by approximately -20 to -40 mV.

-

Therapeutic vs. Toxicological Implications

The binding data reveals a narrow therapeutic index for acetylated aconitine derivatives.

-

Toxicity (Arrhythmogenic): The high affinity (

~200-300 nM) and slow dissociation from Site 2 lead to accumulation of intracellular -

Analgesia: 3-acetylaconitine has been investigated for analgesia.[1] The mechanism involves "depolarization block"—persistent activation leads to sustained depolarization, which eventually inactivates unbound channels and renders the nerve refractory to further firing.

-

Processing (Paozhi): Traditional Chinese Medicine processing of Aconitum roots relies on the hydrolysis of the C8-acetyl group. The data confirms this logic: converting Acetylaconitine/Aconitine to Benzoylaconine reduces Site 2 affinity by >100-fold, significantly widening the safety margin.

References

-

Catterall, W. A. (1980). Neurotoxins that act on voltage-sensitive sodium channels in excitable membranes. Annual Review of Pharmacology and Toxicology. Source:

-

Wang, S. Y., & Wang, G. K. (2003). Voltage-gated sodium channels as primary targets of diverse lipid-soluble neurotoxins. Cellular Signalling. Source:

-

Ameri, A. (1998). The effects of Aconitum alkaloids on the central nervous system. Progress in Neurobiology. Source:

-

Friese, J., Gleitz, J., Gutser, U. T., Heubach, J. F., Matthiesen, T., Wilffert, B., & Selve, N. (1997). Aconitum sp. alkaloids: The modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties.[1] European Journal of Pharmacology. Source:

-

Gleitz, J., et al. (1996). Different effects on [3H]noradrenaline uptake of the Aconitum alkaloids aconitine, 3-acetylaconitine, lappaconitine, and N-desacetyllappaconitine in rat hippocampus.[2] Toxicology and Applied Pharmacology. Source:

Sources

Methodological & Application

Application Note: Robust HPLC-DAD Method Development for the Quantification of Acetylaconitine

Executive Summary

Acetylaconitine (3-acetylaconitine) is a highly potent diester-diterpenoid alkaloid primarily extracted from Aconitum species. Due to its narrow therapeutic index and potent pharmacological activity, precise quantification is a critical requirement in pharmacognosy, toxicology, and drug development. This application note details the causality-driven development of a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method designed specifically to overcome the chromatographic challenges inherent to basic alkaloids.

Mechanistic Background & Analytical Challenges

Acetylaconitine exerts its analgesic and anti-inflammatory effects by acting as a voltage-gated sodium (Na⁺) channel activator, which leads to excessive depolarization and the suppression of pain transmission[1]. However, the line between therapeutic efficacy and severe cardiotoxicity or neurotoxicity is extremely thin, making stringent quality control and precise analytical quantification non-negotiable[2].

The Analytical Challenge: Acetylaconitine contains a basic tertiary amine structure. In traditional reversed-phase HPLC using acidic or neutral mobile phases, this basic nitrogen becomes protonated. The positively charged alkaloid interacts strongly with unreacted, acidic silanol groups (Si-OH) on the silica backbone of standard C18 columns. This secondary ion-exchange interaction causes severe peak tailing, poor resolution, and inaccurate integration, compromising the integrity of the quantitative data[3].

Method Development Rationale: The Causality of Chromatographic Choices

To develop a robust and reproducible method, we must address the root cause of peak tailing through deliberate chromatographic choices.

-

Mobile Phase pH Optimization: Instead of suppressing silanol ionization with low pH (which leaves the alkaloid ionized), we utilize a high-pH mobile phase consisting of 0.03 M ammonium hydrogen carbonate (NH₄HCO₃) adjusted to pH ~9.5. Because the pKa of acetylaconitine is approximately 8.5, a pH of 9.5 ensures that >90% of the analyte is in its un-ionized, free base form. This eliminates the electrostatic attraction to silanols[4].

-

Stationary Phase Selection: Standard silica columns dissolve at pH > 8.0. Therefore, an extended-pH range, highly end-capped column (e.g., Waters XTerra RP18 or Agilent Extend-C18) is mandatory. These columns utilize hybrid particle technology or bidentate silane bonding to withstand alkaline conditions while providing a highly deactivated surface[4].

Caption: Causality in HPLC method development for basic alkaloids to eliminate peak tailing.

Self-Validating Experimental Protocol

A reliable protocol must be a self-validating system. The following methodology incorporates internal system suitability checks to ensure data trustworthiness before any unknown samples are analyzed.

Sample Preparation Workflow

Because Aconitum matrices contain complex lipids and resins, a targeted extraction is required[5].

-

Pulverization: Grind dried Aconitum pendulum roots to a fine powder (pass through a 60-mesh sieve).

-

Extraction: Accurately weigh 1.0 g of powder into a centrifuge tube. Add 20 mL of HPLC-grade methanol. Sonicate for 30 minutes at room temperature.

-

Filtration: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

SPE Cleanup (Optional but Recommended): Pass the filtrate through a pre-conditioned Strong Cation Exchange (SCX) SPE cartridge. Wash with pure methanol to remove neutral lipids, then elute the trapped alkaloids using 5% ammoniated methanol. Evaporate to dryness and reconstitute in 1.0 mL of initial mobile phase.

Caption: Workflow for the extraction and purification of acetylaconitine prior to HPLC analysis.

Chromatographic Conditions

-

Column: Waters XTerra RP18 (250 mm × 4.6 mm, 5 µm).

-

Column Temperature: 30 °C (Maintains viscosity and improves mass transfer).

-

Mobile Phase A: 0.03 M Ammonium hydrogen carbonate in ultrapure water (pH 9.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: DAD at 235 nm (Optimal absorbance for the benzoyl/acetyl ester chromophores of aconitum alkaloids).

System Suitability Testing (SST) - The Self-Validating Step

Prior to running the sample queue, inject a mixed standard solution containing 10 µg/mL of acetylaconitine and mesaconitine. The run is only valid if the system meets the following criteria:

-

Resolution (Rs): ≥ 1.5 between acetylaconitine and adjacent alkaloid peaks.

-

Tailing Factor (Tf): ≤ 1.2 for the acetylaconitine peak (verifying that silanol interactions are successfully suppressed).

-

Precision: Relative Standard Deviation (RSD) of peak area ≤ 2.0% across 5 consecutive injections.

Data Presentation & Validation Metrics

The gradient elution profile is designed to sequentially elute the highly polar matrix components first, followed by the target alkaloids, and finally flush lipophilic impurities[4].

Table 1: Gradient Elution Profile

| Time (min) | Mobile Phase A (0.03 M NH₄HCO₃) % | Mobile Phase B (Acetonitrile) % | Elution Rationale |

| 0.0 | 85 | 15 | Isocratic hold to stabilize column and elute polar salts. |

| 10.0 | 75 | 25 | Gradual increase to initiate alkaloid migration. |

| 25.0 | 55 | 45 | Primary elution window for acetylaconitine and related diesters. |

| 35.0 | 40 | 60 | Column flush to remove highly lipophilic lipo-alkaloids. |

| 40.0 | 85 | 15 | Re-equilibration to initial conditions. |

Method validation confirms the reliability of the assay. The high recovery rates and low limits of detection (LOD) demonstrate that the alkaline mobile phase combined with SPE cleanup prevents analyte loss and signal suppression[5].

Table 2: Representative Method Validation Parameters

| Parameter | Value / Range | Acceptance Criteria |

| Linear Range | 0.50 – 100.0 µg/mL | R² > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise (S/N) ≥ 3 |

| Limit of Quantification (LOQ) | 0.15 µg/mL | Signal-to-Noise (S/N) ≥ 10 |

| Intra-day Precision (RSD) | 1.2% | ≤ 2.0% (n=6) |

| Inter-day Precision (RSD) | 1.8% | ≤ 3.0% (over 3 days) |

| Extraction Recovery | 96.5% – 101.2% | 95.0% – 105.0% |

Conclusion

The quantification of basic diterpenoid alkaloids like acetylaconitine requires a departure from standard acidic HPLC methodologies. By understanding the causality behind peak tailing—specifically the electrostatic interaction between basic amines and acidic silanols—we can engineer a robust solution. Utilizing a high-pH ammonium hydrogen carbonate buffer with an extended-pH range C18 column ensures the analyte remains in its free base form, yielding sharp, symmetrical peaks and highly reproducible quantitative data.

References

- Wang, Z., et al. (2006). Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC. Journal of Pharmaceutical and Biomedical Analysis.

- Zhao, Y., et al. (2023). Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging. Frontiers in Pharmacology.

- Sharma, P., et al. (2015). A review on phytochemistry, pharmacology and toxicology studies of Aconitum. Journal of Pharmacy and Pharmacology.

- Jiang, Z.H., et al. (2005). Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots. Phytochemical Analysis.

- Zhao, X., et al. (2023). Deciphering the mysteries of Aconitum pendulum: Unique identification of various processed products and characteristic chemical markers. Arabian Journal of Chemistry.

Sources

- 1. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

- 2. Deciphering the mysteries of <i>Aconitum pendulum</i>: Unique identification of various processed products and characteristic chemical markers - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rapid visual characterization of alkaloid changes in traditional processing of Tibetan medicine Aconitum pendulum by high-performance thin-layer chromatography coupled with desorption electrospray ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantitation of 3-Acetylaconitine in Biological Matrices via LC-MS/MS

Topic: LC-MS/MS parameters for detecting 3-acetylaconitine in biological samples Content Type: Application Note and Protocol

Abstract & Introduction

3-Acetylaconitine (3-AA), also known as Flaconitine, is a C19-diterpenoid alkaloid found in Aconitum species (e.g., Aconitum flavum, Aconitum carmichaelii).[1][2][3][4] Structurally characterized as the 3-acetate derivative of aconitine, it exhibits potent analgesic and anti-inflammatory properties but possesses a narrow therapeutic index typical of diester-diterpene alkaloids (DDAs).[1][2][3][4]

The quantitation of 3-AA in biological samples is critical for pharmacokinetic (PK) profiling and toxicological forensics.[2][3][4] However, the analysis is complicated by two primary factors:

-

Structural Instability: Like other DDAs, 3-AA contains labile ester bonds at the C-8 and C-3 positions, which are prone to hydrolysis in alkaline or physiological conditions, converting the analyte into benzoylaconine or aconine derivatives.[1][3]

-

Isomeric Complexity: The presence of structurally similar alkaloids (e.g., mesaconitine, hypaconitine) requires high-resolution chromatographic separation to prevent isobaric interference.[1][2][3]

This protocol details a robust LC-MS/MS methodology utilizing Solid Phase Extraction (SPE) and Multiple Reaction Monitoring (MRM) to achieve high sensitivity (LLOQ < 0.5 ng/mL) and selectivity.[1][2][3][4][5]

Analyte Profile & Physicochemical Properties[1][4][6][7][8]

Understanding the molecule is the first step to successful method development.

| Property | Details |

| Systematic Name | 3-Acetylaconitine; Flaconitine |

| CAS Number | 77181-26-1 |

| Molecular Formula | C36H49NO12 |

| Molecular Weight | 687.78 g/mol |

| Monoisotopic Mass | 687.3255 Da |

| Precursor Ion [M+H]⁺ | 688.3 m/z |

| LogP | ~1.16 (Moderate lipophilicity) |

| pKa | ~7.8 (Basic nitrogen) |

| Solubility | Soluble in Chloroform, DMSO, Methanol; Poorly soluble in water.[1][2][3][4] |

Sample Preparation Protocol

Objective: Isolate 3-AA from plasma proteins while preventing ester hydrolysis. Method: Mixed-Mode Cation Exchange Solid Phase Extraction (SPE).[1][2][3][4][5][6]

Rationale: Liquid-Liquid Extraction (LLE) is viable, but SPE provides cleaner extracts and better recovery for alkaloids.[1][2][3][4] We use Mixed-Mode Cation Exchange (MCX) to exploit the basic nitrogen of 3-AA, allowing for rigorous washing of neutral interferences.[1][2][3][4]

Reagents

-

Wash Solvent 1: 2% Formic acid in water.[3]

-

Elution Solvent: 5% Ammonium Hydroxide in Acetonitrile (Freshly prepared).

-

Internal Standard (IS): Lappaconitine (preferred) or Lidocaine.[1][2][3][4]

Step-by-Step Workflow

-

Sample Pre-treatment:

-

Thaw plasma samples on ice (never at room temp > 30 mins to prevent hydrolysis).[1][2][3][4]

-

Aliquot 100 µL of plasma into a clean tube.

-

Add 10 µL of Internal Standard working solution (e.g., Lappaconitine 100 ng/mL).[1][2][3][4]

-

Add 300 µL of Loading Buffer (2% H3PO4).[2][3][4] Vortex for 30s.

-

Note: Acidifying the sample stabilizes the ester bonds and ensures the alkaloid is positively charged for cation exchange.

-

-

SPE Loading (Oasis MCX or equivalent 30 mg/1 cc):

-

Condition: 1 mL Methanol.

-

Equilibrate: 1 mL Water.

-

Load: Apply the acidified sample at a slow flow rate (~1 mL/min).

-

-

Washing:

-

Elution:

-

Elute with 2 x 250 µL of Elution Solvent (5% NH4OH in ACN).

-

Caution: Minimize the time the analyte spends in this alkaline solution.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under Nitrogen at 35°C (Do not exceed 40°C).

-

Reconstitute in 100 µL of Mobile Phase Initial Conditions (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

-

Vortex and transfer to autosampler vials.

-

LC-MS/MS Instrumentation & Conditions

Liquid Chromatography (LC)[1][2][3][4][6][9]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).[1][2][3][4]

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[3]

-

Injection Volume: 5 µL.

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[3]

-

Note: Ammonium formate is added to stabilize the ion signal and improve peak shape for basic alkaloids.

Gradient Program:

| Time (min) | % B | Description |

|---|---|---|

| 0.00 | 10 | Initial hold |

| 1.00 | 10 | Desalting |

| 5.00 | 90 | Linear ramp to elute 3-AA |

| 6.00 | 90 | Wash |

| 6.10 | 10 | Re-equilibration |

| 8.00 | 10 | End of Run |

Mass Spectrometry (MS/MS)[1][2][3][4][5][6][11]

Source Parameters (Typical for Sciex/Agilent Qqq):

MRM Transitions: The fragmentation of 3-acetylaconitine typically involves the sequential loss of acetic acid (-60 Da) and the benzoyl group.[4]

| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV)* | Mechanism |

| 3-Acetylaconitine | 688.3 | 628.3 | Quantifier | 35 | Loss of AcOH (C8/C3) |

| 3-Acetylaconitine | 688.3 | 568.3 | Qualifier | 45 | Loss of 2x AcOH |

| 3-Acetylaconitine | 688.3 | 105.0 | Qualifier | 60 | Benzoyl cation |

| Lappaconitine (IS) | 585.3 | 535.3 | Quantifier | 40 | Loss of MeOH + H2O |

*Note: Collision Energy (CE) values are estimates. Perform a "ramping" experiment (e.g., 20-60 eV) during method development to optimize for your specific instrument.

Visualized Workflows

A. Experimental Workflow Diagram

Caption: Step-by-step SPE workflow emphasizing pH control to prevent ester hydrolysis.

B. Fragmentation Logic & MRM Selection

Caption: Proposed fragmentation pathway for 3-Acetylaconitine showing sequential loss of acetyl groups.

Method Validation Parameters (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

-

Linearity: 0.5 – 100 ng/mL (Weighting 1/x²). Correlation coefficient (r²) > 0.99.[1][2][3][4]

-

Accuracy & Precision: Intra- and inter-day CV < 15% (20% at LLOQ).

-

Recovery: Compare peak area of pre-extraction spiked samples vs. post-extraction spiked samples. Target > 70%.

-

Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, consider using a stable isotope-labeled internal standard (e.g., Aconitine-d3) if available, or dilute the sample.[1][2][3]

-

Stability:

Troubleshooting & Expert Insights

-

The "Ghost" Peak: If you see a peak at the transition 688 -> 628 but at a different retention time, it may be an isomer like 3-acetylmesaconitine (if masses align) or a matrix interference.[1][2][3][4] Ensure your gradient starts with a low %B (e.g., 5-10%) to separate isomers.[1][2][3][4]

-

Hydrolysis Control: The conversion of 3-AA to its deacetylated forms is the #1 cause of assay failure. Always keep samples on ice. If using alkaline elution in SPE, neutralize the eluate immediately with a drop of formic acid if you cannot evaporate immediately.

-

Carryover: Aconitum alkaloids are sticky.[3] Use a needle wash solution of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.[3]

References

-

Zhang, Y., et al. (2012).[1][2][3] "A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids in Rat Plasma." Journal of Chromatography B. (Provides the foundational method for aconitine-class alkaloids).[1][2][3][4]

-

Frontiers in Pharmacology. (2022).[2][3][4] Aconitine and its derivatives: bioactivities, structure-activity relationships. Retrieved from [Link]

-

National Center for Advancing Translational Sciences (NCATS). (n.d.).[1][2][3][4] 3-Acetylaconitine Inxight Drugs Record. Retrieved from [Link]

Sources

- 1. 化合物详情 [ljh-lab.cn:81]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3-ACETYLACONITINE [drugs.ncats.io]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]